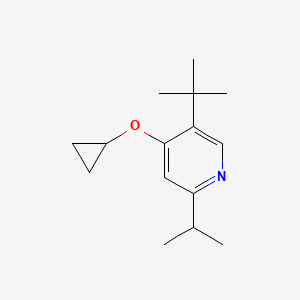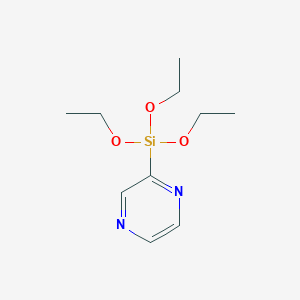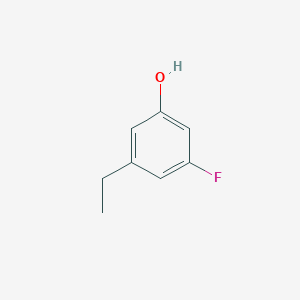
3-Cyclopropoxy-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-5-(trifluoromethyl)pyridine is an organic compound characterized by a pyridine ring substituted with a cyclopropoxy group at the third position and a trifluoromethyl group at the fifth position. This compound is notable for its unique structural features, which impart distinct physical and chemical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-(trifluoromethyl)pyridine typically involves the introduction of the cyclopropoxy and trifluoromethyl groups onto a pyridine ring. One common method involves the cyclo-condensation of a trifluoromethyl-containing building block with a pyridine precursor. This process can be achieved through various cyclo-condensation reactions using reagents such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, or ethyl 4,4,4-trifluoro-3-oxobutanoate .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclo-condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopropoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation to form N-oxides or reduction to form dihydropyridines.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides.
Applications De Recherche Scientifique
3-Cyclopropoxy-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery due to its stability and lipophilicity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-5-(trifluoromethyl)pyridine is largely determined by its interaction with molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropoxy group may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
3-(Trifluoromethyl)pyridine: A simpler analog with similar applications in agrochemicals and pharmaceuticals.
Uniqueness: 3-Cyclopropoxy-5-(trifluoromethyl)pyridine is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which impart distinct physical and chemical properties. This combination enhances its stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H8F3NO |
|---|---|
Poids moléculaire |
203.16 g/mol |
Nom IUPAC |
3-cyclopropyloxy-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)6-3-8(5-13-4-6)14-7-1-2-7/h3-5,7H,1-2H2 |
Clé InChI |
GDJGOGOYLQRWRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CN=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


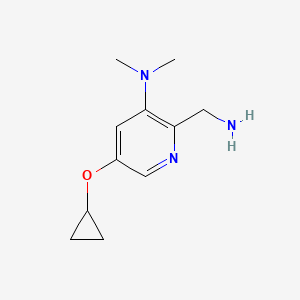
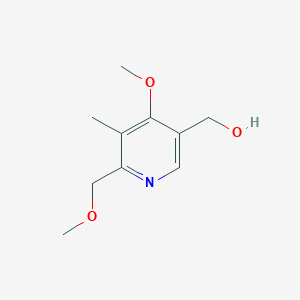
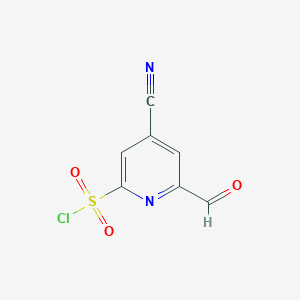
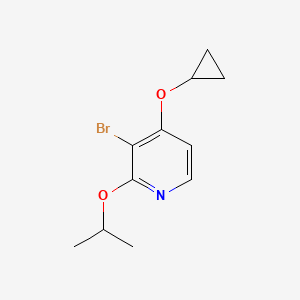

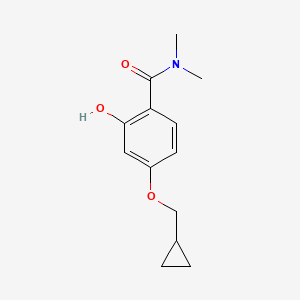
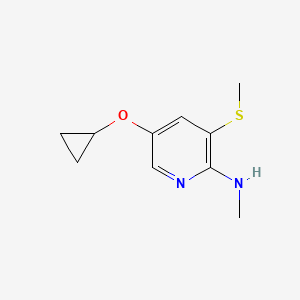
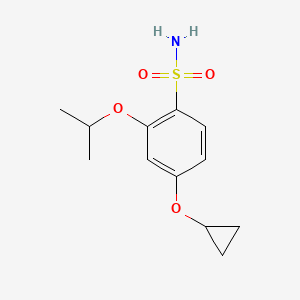
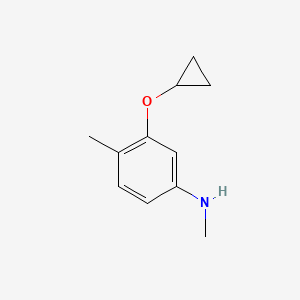
![1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14834941.png)

